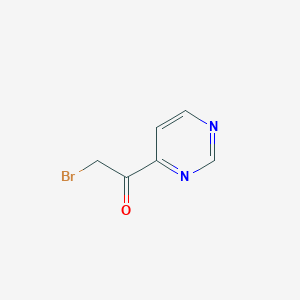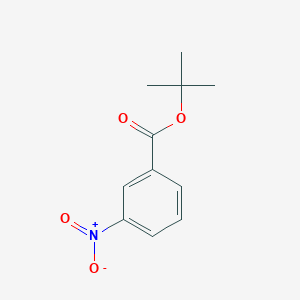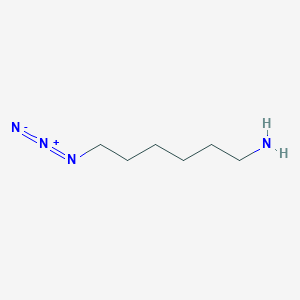
6-Azidohexan-1-amine
Overview
Description
6-Azidohexan-1-amine: is an organic compound with the molecular formula C6H14N4 . It is characterized by the presence of an azide group (-N3) attached to a hexylamine chain. This compound is often used in various chemical reactions and research applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexanol with sodium azide in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds as follows:
6-chloro-1-hexanol+NaN3→this compound+NaCl
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 6-Azidohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry: 6-Azidohexan-1-amine is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry .
Biology: In biological research, it is used to label biomolecules due to its ability to form stable triazole linkages with alkyne-functionalized molecules .
Medicine: The compound is utilized in the development of antibody-drug conjugates (ADCs), where it serves as a cleavable linker .
Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 6-azidohexan-1-amine primarily involves its reactivity with other functional groups. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable in bioconjugation and material science .
Comparison with Similar Compounds
6-Azidohexanol: Similar structure but with a hydroxyl group instead of an amine.
6-Azidohexanoic Acid: Contains a carboxylic acid group instead of an amine.
6-Azidohexylamine: Another name for 6-azidohexan-1-amine.
Uniqueness: this compound is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
6-azidohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMAUAPICAWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476243 | |
| Record name | 6-azidohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-73-7 | |
| Record name | 6-azidohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-hexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


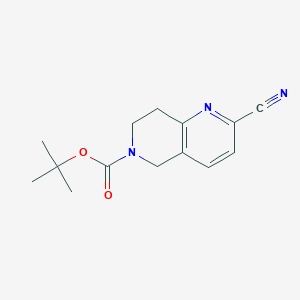


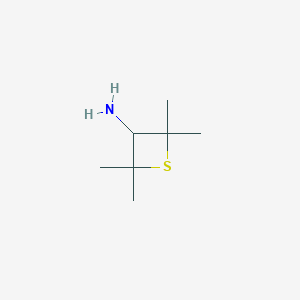
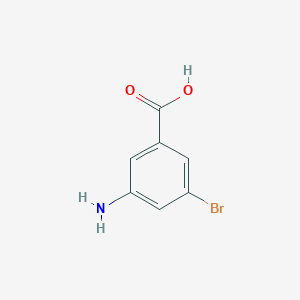
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

